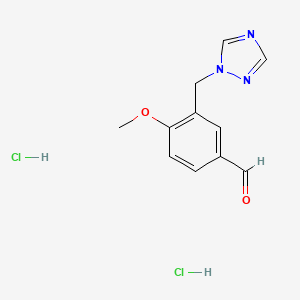

4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride is a compound used for pharmaceutical testing . It has been mentioned in several studies, including those investigating its antimicrobial activity and its inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Synthesis Analysis

The synthesis of this compound and similar compounds has been described in several studies . The structures of these compounds were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. The InChI code is1S/C11H11N3O2.ClH/c1-16-11-3-2-9(6-15)4-10(11)5-14-8-12-7-13-14;/h2-4,6-8H,5H2,1H3;1H . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound’s synthesis involves various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies . For instance, it is a solid at room temperature . Its exact mass is 253.68 .Scientific Research Applications

Synthesis and Characterization

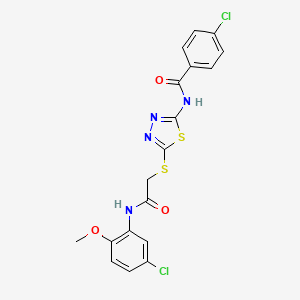

- Triazole and benzotriazole ester derivatives, including compounds similar to the subject chemical, were synthesized and characterized, demonstrating a variety of biological applications due to their triazole derivatives. Such compounds are prepared through reactions involving esterification and are purified for structural analysis through spectroscopic methods (Toumani, 2017).

Biological Applications

- Novel 1,2,4-triazole derivatives showed antimicrobial activities, suggesting that structurally related compounds, such as 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride, could also possess similar properties. These compounds are synthesized from reactions involving primary amines and screened for their efficacy against various microorganisms (Bektaş et al., 2007).

Organic Synthesis Applications

- Linkers for solid-phase organic synthesis were investigated using electron-rich benzaldehyde derivatives. These linkers facilitate the synthesis of benzylic secondary amines, which can be further derivatized into various amide compounds. Such research underlines the utility of benzaldehyde derivatives in organic synthesis, potentially extending to the use of this compound (Swayze, 1997).

Photocatalytic Applications

- The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes under O2 atmosphere and visible light irradiation on a TiO2 photocatalyst illustrates an application area for similar benzaldehyde derivatives. This process highlights the potential for this compound in photocatalytic processes (Higashimoto et al., 2009).

Corrosion Inhibition

- The use of a triazole compound for corrosion control of mild steel in hydrochloric acid medium suggests that related compounds, including this compound, could serve as effective corrosion inhibitors. This application is particularly relevant in industries where corrosion resistance is critical (Bentiss et al., 2009).

properties

IUPAC Name |

4-methoxy-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.2ClH/c1-16-11-3-2-9(6-15)4-10(11)5-14-8-12-7-13-14;;/h2-4,6-8H,5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONBRFSMFXRESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2C=NC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-[2-amino-4-(trifluoromethyl)anilino]ethane](/img/structure/B2651056.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N-methyl-N-phenylacetamide](/img/structure/B2651057.png)

![2-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2651059.png)

![3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651065.png)

![6-Cyclopropyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2651068.png)

![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide](/img/structure/B2651073.png)

![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2651074.png)